molecular formula C19H22N6O B2613577 N4-(3,4-dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine CAS No. 946297-66-1

N4-(3,4-dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine

Cat. No.: B2613577
CAS No.: 946297-66-1
M. Wt: 350.426
InChI Key: SUVWRIBZAOHGSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-(3,4-dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine is a complex organic compound with a unique structure that includes aromatic rings and heterocyclic components.

Preparation Methods

The synthesis of N4-(3,4-dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine involves multiple steps, typically starting with the preparation of the pteridine core. The synthetic route often includes:

Chemical Reactions Analysis

N4-(3,4-dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N4-(3,4-dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new industrial chemicals and materials

Mechanism of Action

The mechanism of action of N4-(3,4-dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

N4-(3,4-dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine can be compared with other pteridine derivatives, such as:

    Pteridine-2,4-diamine: Lacks the 3,4-dimethylphenyl and oxolan-2-ylmethyl groups, making it less complex.

    N4-phenyl-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine: Similar but without the dimethyl groups on the phenyl ring.

    N4-(3,4-dimethylphenyl)pteridine-2,4-diamine: Lacks the oxolan-2-ylmethyl group

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-N-(3,4-dimethylphenyl)-2-N-(oxolan-2-ylmethyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-12-5-6-14(10-13(12)2)23-18-16-17(21-8-7-20-16)24-19(25-18)22-11-15-4-3-9-26-15/h5-8,10,15H,3-4,9,11H2,1-2H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVWRIBZAOHGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4CCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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